N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C23H22N2O6S2 and its molecular weight is 486.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Inhibitory Potency and Selectivity
- PNMT Inhibition: Some tetrahydroisoquinolines, including derivatives of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl), exhibit high phenylethanolamine N-methyltransferase (PNMT) inhibitory potency. This indicates their potential application in modulating PNMT activity, which is significant in various neurological and physiological processes (Grunewald, Romero, & Criscione, 2005).
Synthesis and Catalysis
- Synthesis Catalysis: The compound and its derivatives can be prepared efficiently using catalysts like Preyssler heteropolyacid, which are important for the production of various pharmaceuticals and complex molecules (Romanelli, Ruiz, Autino, & Giaccio, 2010).
Molecular Binding and Interaction
- Molecular Modeling Studies: These compounds exhibit unique interactions with enzymes like PNMT. Molecular modeling studies provide insights into their binding and inhibition mechanisms, which are crucial for drug design and development (Grunewald, Seim, Regier, Martin, Gee, Drinkwater, & Criscione, 2006).
Enzyme Inhibition
- Enzyme Inhibitory Activity: Sulfonamides with benzodioxane and acetamide moieties, similar in structure to the compound , have shown substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase. This suggests potential therapeutic applications in treating diseases where these enzymes are implicated (Abbasi, Riaz, Rehman, Siddiqui, Shah, Ashraf, Lodhi, & Khan, 2019).
Radical Cyclization
- Radical Cyclization: The compound and its analogs can undergo radical cyclization to form stable polycyclic imines. This reaction is significant in synthetic chemistry for the creation of complex molecular structures (Zhang, Hay, Geib, & Curran, 2013).
Microbial Degradation
- Environmental Impact: Studies on microbial degradation of sulfonamide antibiotics, closely related to the compound , show novel pathways of environmental degradation, which is crucial for understanding the environmental impact of such compounds (Ricken et al., 2013).
Synthesis Techniques
- Synthesis Advancements: Advanced synthesis techniques, such as Pummerer-type cyclization, have been used to synthesize derivatives of tetrahydroisoquinoline, highlighting the compound's relevance in synthetic organic chemistry (Saitoh, Ichikawa, Horiguchi, Toda, & Sano, 2001).
Pharmacological Evaluation
- Pharmacological Potential: Sulfonamides based on 1,4-benzodioxane, structurally related to the compound, have been synthesized and evaluated, showing activities against various enzymes. This suggests potential pharmaceutical applications (Irshad, 2018).
Molecular Docking Studies
- Computational Analysis: Molecular docking studies of similar sulfonamides offer insights into their interaction with target enzymes, aiding in the design of new drugs (Irshad et al., 2019).
Wirkmechanismus
Target of Action
The compound, also known as N-[2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including fluid balance, pH regulation, and folate synthesis .
Mode of Action
The compound’s interaction with its targets involves the inhibition of the aforementioned enzymes. This inhibition disrupts the normal physiological processes regulated by these enzymes, leading to the therapeutic effects observed .
Biochemical Pathways
The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. For instance, the inhibition of carbonic anhydrase can disrupt fluid and pH balance, while the inhibition of dihydropteroate synthetase can interfere with folate synthesis . These disruptions can lead to a variety of downstream effects, depending on the specific physiological context.
Pharmacokinetics
Like other sulfonamides, it is expected to have good oral bioavailability and to be metabolized primarily in the liver .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its inhibition of carbonic anhydrase and dihydropteroate synthetase. This can lead to a decrease in intraocular pressure (useful in treating glaucoma), diuresis, and antibacterial effects, among others .
Biochemische Analyse
Biochemical Properties
The benzodioxane group in the compound is identified as having anti-hepatotoxic, anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant properties .
Cellular Effects
Sulfonamides are known to have broad-spectrum antimicrobial properties, and they can influence cell function by inhibiting certain enzymes .
Molecular Mechanism
Sulfonamides generally work by inhibiting the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid, a crucial component for DNA replication in bacteria .
Eigenschaften
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6S2/c26-32(27,21-8-9-22-23(15-21)31-13-12-30-22)24-19-7-6-17-10-11-25(16-18(17)14-19)33(28,29)20-4-2-1-3-5-20/h1-9,14-15,24H,10-13,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKIAPUICZRGCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.